

Thermo-stability and Degradation of 3-Dimethylaminophenol: A Technical Guide

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Compound of Interest

Compound Name: *3-Dimethylaminophenol*

Cat. No.: *B024353*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermo-stability and degradation of **3-Dimethylaminophenol**. Due to the limited availability of direct, in-depth studies on this specific compound, this guide synthesizes information from safety data sheets, analogous compound studies, and established analytical methodologies to present a thorough assessment. The information herein is intended to support research, development, and handling of **3-Dimethylaminophenol** in a scientific and safety-conscious manner.

Physicochemical and Thermal Properties

3-Dimethylaminophenol is a substituted aromatic compound sensitive to environmental factors such as light, air, and moisture.^{[1][2][3]} A summary of its key physical and thermal properties is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₁ NO	[4]
Molecular Weight	137.18 g/mol	[4]
Appearance	Brown solid	[5]
Melting Point	82-84 °C	[6][7]
Boiling Point	265-268 °C	[8][9]
Flash Point	148 °C	[5][6]
Solubility	Slightly soluble in water	[2]
Stability	Stable under normal temperatures and pressures. May be air-sensitive and is light-sensitive.	[8]

Thermal Stability and Degradation Pathways

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for **3-Dimethylaminophenol** are not readily available in the reviewed literature, information can be inferred from its structural components—a phenolic group and a tertiary amine—and from studies on analogous compounds like o-aminophenol.

Upon heating, **3-Dimethylaminophenol** is expected to undergo thermal decomposition. The primary hazardous combustion and decomposition products identified in safety data sheets include:

- Nitrogen oxides (NO_x)
- Carbon monoxide (CO)
- Carbon dioxide (CO₂)[\[5\]](#)[\[6\]](#)[\[10\]](#)

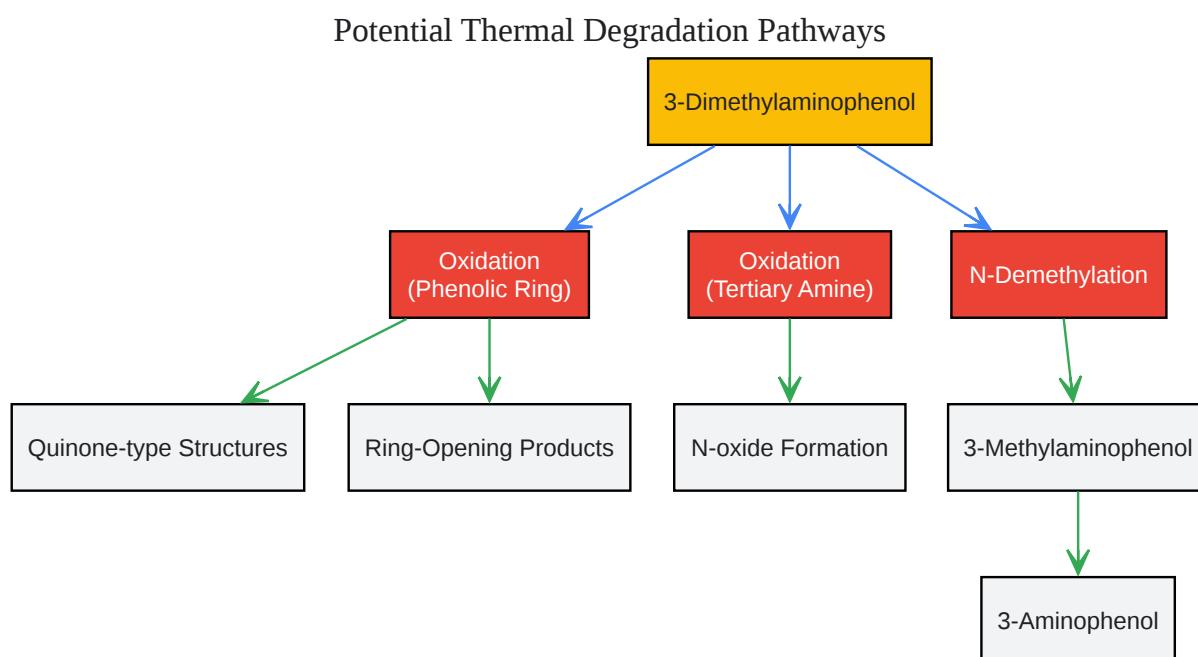
The presence of the phenolic hydroxyl and dimethylamino groups suggests susceptibility to several degradation pathways under thermal stress, likely accelerated by the presence of

oxygen.

A proposed logical workflow for investigating the thermal degradation of **3-Dimethylaminophenol** is outlined below.

Workflow for Thermal Degradation Analysis.

Based on the functional groups present, the following degradation signaling pathways are plausible under thermal stress, particularly in the presence of oxygen.



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